molecular formula C12H15N3O4 B184038 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid CAS No. 137726-00-2

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid

Cat. No.: B184038
CAS No.: 137726-00-2
M. Wt: 265.26 g/mol
InChI Key: OELXEJIGVMEIJK-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a nitrobenzoic acid moiety. Piperazine derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid typically involves the reaction of 4-nitrobenzoic acid with 1-methylpiperazine. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a coupling agent like N,N’-carbonyldiimidazole (CDI) to facilitate the formation of the amide bond . The reaction conditions usually include stirring the reaction mixture at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.

    Oxidation: The compound can undergo oxidation reactions, where the piperazine ring can be oxidized to form N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH).

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Major Products Formed:

    Reduction: 4-(4-Methylpiperazin-1-yl)-3-aminobenzoic acid.

    Substitution: Various substituted piperazine derivatives.

    Oxidation: Piperazine N-oxides.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The nitrobenzoic acid moiety can participate in redox reactions, influencing cellular processes. The compound may act as an inhibitor or activator of specific pathways, depending on its structure and the nature of the target .

Comparison with Similar Compounds

    4-(4-Methylpiperazin-1-yl)benzoic acid: Lacks the nitro group, which may result in different biological activities.

    4-(4-Methylpiperazin-1-yl)-3-aminobenzoic acid: The amino group can lead to different reactivity and interactions compared to the nitro group.

    4-(4-Methylpiperazin-1-yl)-3-chlorobenzoic acid: The chloro group can influence the compound’s lipophilicity and binding affinity to targets.

Uniqueness: 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is unique due to the presence of both the piperazine ring and the nitrobenzoic acid moiety, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile reactivity and potential therapeutic applications .

Biological Activity

4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a nitro group and a 4-methylpiperazine moiety. Its molecular formula is C12H16N3O2, with a molecular weight of approximately 232.28 g/mol. The presence of the nitro group is significant for its biological activity, as it can influence the compound's interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies on related piperazine derivatives have shown effectiveness against various bacterial strains, suggesting that the piperazine ring enhances membrane permeability, allowing for increased uptake of the drug into bacterial cells .

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its inhibitory effects on acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are crucial targets in neurodegenerative diseases such as Alzheimer's. Inhibitors of these enzymes can help increase levels of neurotransmitters, potentially improving cognitive function .

The mechanism by which this compound exerts its biological effects likely involves:

  • Enzyme Binding : The compound may bind to the active sites of AChE and MAO, preventing substrate access and thereby inhibiting their activity.
  • Nitro Group Reactivity : The nitro group can undergo reduction in biological systems, potentially forming reactive intermediates that interact with cellular components.

Study on AChE Inhibition

In a study evaluating various piperazine derivatives for AChE inhibition, this compound demonstrated a significant inhibitory effect with an IC50 value comparable to established AChE inhibitors. This suggests its potential utility in treating conditions characterized by cholinergic deficits .

Multi-target Inhibition

Research has also shown that compounds with similar structures can act as multi-target inhibitors against both MAO and AChE. This dual inhibition is particularly relevant in the context of Alzheimer's disease, where targeting multiple pathways may yield better therapeutic outcomes .

Data Table: Biological Activity Summary

Biological ActivityObserved EffectReference
AntimicrobialEffective against bacterial strains
AChE InhibitionSignificant inhibition (IC50)
MAO InhibitionDual-target inhibition observed

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O4/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19/h2-3,8H,4-7H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELXEJIGVMEIJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377562
Record name 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137726-00-2
Record name 4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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